molecular formula C12H10FNO3S B11785304 Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate

Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate

Cat. No.: B11785304
M. Wt: 267.28 g/mol
InChI Key: NJIJXHPIIHCJKS-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate is a fluorinated thiazole derivative characterized by a hydroxyl group at position 4, a 3-fluorophenyl substituent at position 2, and an ethyl ester moiety at position 5 of the thiazole ring (Figure 1). Its synthesis involves microwave-assisted coupling of 3-fluorobenzothioamide with diethyl 2-bromomalonate, followed by purification via column chromatography . This compound serves as a key intermediate in medicinal chemistry, particularly for derivatization into triflate derivatives for further functionalization .

Properties

Molecular Formula

C12H10FNO3S

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl 2-(3-fluorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H10FNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-4-3-5-8(13)6-7/h3-6,15H,2H2,1H3

InChI Key

NJIJXHPIIHCJKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)F)O

Origin of Product

United States

Preparation Methods

Oxidation of Methyl to Hydroxyl

If ethyl 2-chloroacetoacetate is used, the resulting thiazole will have a methyl group at position 4. This methyl group can be oxidized to a hydroxyl using meta-chloroperbenzoic acid (mCPBA) or selenium dioxide (SeO₂).

Conditions :

  • Oxidizing Agent : SeO₂ (1.2 eq) in dioxane at 80°C for 8 hours.

  • Yield : ~75%, with minor over-oxidation to carboxylic acid observed.

Hydrolysis of Acetoxy Precursors

An alternative route involves using ethyl 2-chloro-3-acetoxyacetoacetate as the α-haloketone. Post-cyclization, the acetoxy group is hydrolyzed under mild basic conditions:

  • Reagent : 10% NaOH in ethanol/water (1:1).

  • Time : 2 hours at room temperature.

  • Yield : >90% after recrystallization.

Structural Characterization and Analytical Data

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 6.95–7.45 (m, 4H, Ar-H), 10.21 (s, 1H, OH).

  • IR (KBr) : 3250 cm⁻¹ (O-H stretch), 1705 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N thiazole).

Chromatographic Purity :

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Purity (%)Key Advantage
Direct HantzschEthyl 2-chloro-3-hydroxy-3-oxopropanoate8598Single-step, no post-modification
Oxidation of MethylEthyl 2-chloroacetoacetate7595Uses commercially available reagents
Hydrolysis of AcetoxyEthyl 2-chloro-3-acetoxyacetoacetate9097High yield, mild conditions

Industrial-Scale Considerations

For large-scale production, the direct Hantzsch method is preferred due to its simplicity. Key optimizations include:

  • Solvent Recycling : Ethanol is distilled and reused, reducing costs.

  • Catalytic Bases : Potassium carbonate (0.05 eq) replaces sodium carbonate, minimizing waste.

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 2 hours.

Challenges and Mitigation Strategies

  • Hydroxyl Group Instability :

    • Issue : The hydroxyl group may dehydrate under acidic conditions.

    • Solution : Conduct reactions under neutral or slightly basic pH.

  • Byproduct Formation :

    • Issue : Over-oxidation to carboxylic acid during methyl group oxidation.

    • Solution : Use stoichiometric SeO₂ and monitor reaction progress via TLC .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 4 and the ethoxycarbonyl group at position 5 enable nucleophilic substitution. For example:

  • Ester Hydrolysis : Under basic conditions (e.g., NaOH in ethanol/water), the ethyl ester undergoes saponification to form the carboxylic acid derivative.

  • Hydroxyl Group Reactivity : The hydroxyl group participates in alkylation or acylation reactions. For instance, treatment with trifluoromethanesulfonic anhydride forms a triflate intermediate, enabling subsequent cross-couplings .

Key Conditions :

Reaction TypeReagents/ConditionsProductYield
TriflationTf₂O, pyridine, DCMTriflate intermediate85%
Ester Hydrolysis2M NaOH, 80°C, 6hCarboxylic acid derivative92%

Cross-Coupling Reactions

The fluorophenyl group facilitates Suzuki-Miyaura and Sonogashira couplings:

  • Suzuki Coupling : Reaction with arylboronic acids (e.g., 2-fluorophenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives. For example, coupling with 2-fluorophenylboronic acid achieved a 72% yield .

  • Sonogashira Coupling : Alkyne insertion followed by annulation forms fused heterocycles. A Pd-catalyzed reaction with terminal alkynes produced TRPM8 antagonists with IC₅₀ values as low as 4.06 µM .

Mechanistic Insight :

  • The triflate intermediate (generated from the hydroxyl group) acts as an electrophilic partner in Pd-mediated couplings .

  • Electronic effects of the fluorine atom enhance reactivity in electrophilic substitutions.

Annulation Reactions

The thiazole core participates in cycloadditions:

  • Huisgen Cycloaddition : Copper-catalyzed click reactions with azides form triazole-linked hybrids, though specific yields for this compound require further documentation .

  • Intramolecular Cyclization : Under acidic conditions, the hydroxyl group can initiate ring-forming reactions to generate bicyclic structures.

Comparative Reactivity with Analogues

CompoundSubstituentsKey ReactionOutcome
Ethyl 2-(4-fluorophenyl)-4-hydroxythiazole-5-carboxylate4-FluorophenylSuzuki coupling75% yield
Ethyl 2-(3,4-difluorophenyl)-4-hydroxythiazole-5-carboxylate3,4-DifluorophenylEnhanced electrophilicity89% similarity score
Ethyl 2-phenylthiazole-5-carboxylatePhenylReduced halogen-directed reactivity90% similarity score

Biological Activity via Functionalization

Derivatives synthesized through these reactions show promising bioactivity:

  • TRPM8 Antagonists : Sonogashira-annulation products demonstrated IC₅₀ = 4.06 µM against TRPM8 channels, with no cytotoxicity up to 100 µM .

  • Antimicrobial Candidates : Hydrolysis products exhibit moderate activity against E. coli (MIC = 32 µg/mL).

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate serves as a precursor in the synthesis of more complex heterocyclic compounds, aiding in the development of pharmaceuticals and agrochemicals.
ApplicationDescription
SynthesisUsed to create derivatives with enhanced properties
ReactivityEngages in various chemical reactions including oxidation and substitution

Biology

  • Biological Activity : Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown its potential to inhibit cell growth in various cancer cell lines, making it a candidate for further therapeutic exploration.
StudyFindings
NCI EvaluationDisplayed significant antimitotic activity against human tumor cells with mean GI50 values indicating efficacy
Antimicrobial TestingDemonstrated activity against several bacterial strains, suggesting potential as an antimicrobial agent

Medicine

  • Therapeutic Potential : this compound is being investigated for its role in treating infectious diseases and cancer. Its mechanism of action involves interaction with specific molecular targets, potentially modulating pathways related to cell proliferation and apoptosis.
AspectDetails
MechanismMay interact with enzymes or receptors involved in disease processes
Therapeutic UseExplored for anti-inflammatory, antimicrobial, and anticancer properties

Industry

  • Material Development : The compound is utilized in the creation of new materials with specific properties, such as polymers or dyes. Its unique structure allows for modifications that can enhance material characteristics.
ApplicationIndustry Use
AgrochemicalsUsed as an intermediate in pesticide formulations
DyesContributes to the development of colorants with desirable attributes

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer activity of this compound against a panel of cancer cell lines. The results indicated a significant inhibition of cell growth, supporting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Properties

Research published in Chemistry & Biology Interface highlighted the synthesis and antimicrobial evaluation of derivatives based on thiazole structures, including this compound. The findings demonstrated promising activity against various strains of bacteria, suggesting its utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxythiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Thiazole derivatives with modifications at positions 2, 4, or 5 exhibit distinct physicochemical and biological properties. Below is a comparative analysis of Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate with analogous compounds:

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Compound Name Substituents (Position) Key Features Biological/Industrial Relevance References
This compound 2: 3-fluorophenyl; 4: -OH; 5: ethyl ester Microwave synthesis; hydroxyl group enables derivatization (e.g., triflate) Intermediate for kinase inhibitors
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate 2: 4-(CF₃)phenyl; 4: -CH₃; 5: ethyl ester Enhanced lipophilicity due to CF₃ group; methyl substituent reduces polarity Potential agrochemical applications
Ethyl 2-(2,4-dichlorophenyl)-4-hydroxythiazole-5-carboxylate 2: 2,4-Cl₂phenyl; 4: -OH; 5: ethyl ester Chlorine atoms increase steric bulk and electronegativity Antibacterial agent candidate
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate 2: 3-NH₂phenyl; 4: phenyl; 5: ethyl ester Amino group enhances solubility and hydrogen-bonding capacity Fluorescent probes or metal chelators
Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate 2: piperazinyl; 4: 3-fluorophenyl; 5: ester Piperazine moiety improves solubility and CNS penetration Neuropharmacological applications

Electronic and Steric Effects

  • Fluorine vs. Chlorine/CF₃ : The 3-fluorophenyl group in the target compound provides moderate electronegativity and reduced steric hindrance compared to bulkier substituents like 4-(trifluoromethyl)phenyl or dichlorophenyl groups. This balance enhances metabolic stability while maintaining reactivity .
  • Hydroxyl Group : The 4-hydroxyl group distinguishes the target compound from analogs with methyl or hydrogen substituents. This group facilitates hydrogen bonding in biological systems and serves as a site for chemical modifications (e.g., sulfonation) .

Biological Activity

Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article provides a detailed examination of its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, which is known for diverse biological activities. The compound can be synthesized through various methods, including one-pot reactions that utilize ethyl 2-amino-4-methylthiazole-5-carboxylate in combination with aromatic aldehydes and other reagents under specific conditions to yield high-purity products .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, demonstrating significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including:
    • Lung cancer (A549)
    • Renal cancer (TK-10)
    • Colon cancer
    • Leukemia (RPMI-8226)
  • Cytotoxicity Results : The cytotoxic effects were assessed using the sulforhodamine B (SRB) assay, with notable findings summarized in the table below:
CompoundCell LineIC50 (μg/mL)
This compoundA5492.4 ± 0.3
This compoundTK-101.0 ± 0.1
DoxorubicinA5491.9 ± 0.7
DoxorubicinTK-101.4 ± 0.4

The compound exhibited lower IC50 values compared to doxorubicin, indicating superior potency against these cancer cell lines .

The mechanism by which this compound exerts its anticancer effects includes:

  • Induction of late apoptosis in treated cells, with apoptosis rates exceeding 80% in specific assays.
  • Cell cycle arrest at various phases, particularly G0/G1 phase, leading to inhibited proliferation.
  • Activation of apoptotic pathways involving caspase activation and modulation of Bcl-2 family proteins .

Case Studies and Comparative Analysis

In comparative studies with other thiazole derivatives, this compound demonstrated enhanced activity over structurally similar compounds. For instance, its performance against leukemia cell lines was notably superior to that of traditional chemotherapeutics like melphalan in certain contexts .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound possesses favorable solubility and absorption characteristics, making it a viable candidate for further development as an anticancer agent. Importantly, it showed minimal toxicity towards normal cells during in vitro evaluations, indicating a promising therapeutic window for clinical applications .

Q & A

Basic: What synthetic strategies are employed for preparing Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of thioamide precursors with α-haloketones or via Gewald thiophene synthesis analogs. For example, analogous thiazole carboxylates are synthesized by reacting ethyl 2-aminothiazole derivatives with fluorophenyl-substituted carbonyl intermediates under acidic conditions . Optimization includes:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalysis: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve cyclization efficiency.
  • Temperature control: Reactions often proceed at 60–80°C to balance yield and side-product formation.

Table 1: Example optimization parameters for a related thiazole carboxylate synthesis :

ConditionYield (%)Purity (%)
DMF, 80°C, 12h7895
THF, 60°C, 24h6590
ZnCl₂ catalyst8597

Advanced: How can X-ray crystallography resolve discrepancies in reported molecular geometries of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides definitive structural data. Key steps include:

  • Data collection: Use high-resolution detectors (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement: Software like SHELXL or WinGX refines anisotropic displacement parameters and validates bond lengths/angles. For example, a fluorophenyl-thiazole analog (CAS: 2230270-05-8) showed C–F bond lengths of 1.35 Å, consistent with DFT calculations .
  • Validation tools: PLATON checks for missed symmetry or twinning, critical for resolving geometry conflicts.

Table 2: Crystallographic data for a related compound :

ParameterValue
Space groupP 1
Bond length (C–F)1.34 Å
Dihedral angle12.5° (thiazole-fluorophenyl)

Advanced: What intermolecular interactions stabilize the crystal lattice, and how can graph set analysis quantify these?

Methodological Answer:
Hydrogen bonding and π-interactions dominate. The hydroxyl group at C4 forms O–H···O/N hydrogen bonds with carboxylate or thiazole N atoms in adjacent molecules . Graph set analysis (e.g., Etter’s notation) classifies these as D (donor) or R (acceptor) motifs. For example:

  • O–H···O (2.8 Å): Designated as D22(8)\text{D}_2^2(8) for 8-membered rings.
  • C–H···π interactions: Stabilize fluorophenyl stacking (distance ~3.5 Å) .

Computational validation: Molecular electrostatic potential (MEP) surfaces from Gaussian09 identify electron-deficient regions (e.g., fluorophenyl rings) prone to π-hole interactions .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR: ¹H NMR shows distinct signals for thiazole protons (δ 7.5–8.5 ppm) and fluorophenyl groups (δ 7.1–7.4 ppm). ¹⁹F NMR confirms substitution patterns (δ -110 to -115 ppm for meta-F) .
  • Mass spectrometry: High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ = 282.05 for C₁₂H₁₀FNO₃S).
  • IR: Hydroxyl stretches (3200–3400 cm⁻¹) and carbonyl peaks (1700–1750 cm⁻¹) confirm functional groups .

Advanced: How can computational modeling predict biological activity or reactivity of this compound?

Methodological Answer:

  • DFT calculations: Gaussian or ORCA software optimizes geometry at B3LYP/6-311G** level. HOMO-LUMO gaps (~4.5 eV) indicate electrophilic reactivity at the thiazole ring .
  • Docking studies: Autodock Vina models interactions with biological targets (e.g., kinases). The fluorophenyl group enhances binding via hydrophobic pockets .
  • ADMET prediction: SwissADME estimates logP ~2.8, suggesting moderate blood-brain barrier permeability .

Advanced: How do solvent polarity and pH influence the compound’s stability in solution?

Methodological Answer:

  • Degradation pathways: Hydrolysis of the ester group dominates in aqueous solutions.
    • Acidic conditions: Protonation of the hydroxyl group slows ester hydrolysis (t₁/₂ = 48h at pH 3).
    • Basic conditions: Ester saponification accelerates (t₁/₂ = 2h at pH 10) .
  • Solvent effects: Stability increases in aprotic solvents (e.g., DMSO) due to reduced nucleophilic attack.

Table 3: Stability data in varying solvents :

SolventHalf-life (h, 25°C)
Water12
Ethanol72
DMSO>200

Basic: What are the challenges in achieving high enantiomeric purity, and how are they addressed?

Methodological Answer:
Racemization at the hydroxyl-bearing C4 is common. Strategies include:

  • Chiral auxiliaries: Use (R)- or (S)-BINOL derivatives during synthesis to induce asymmetry .
  • Chromatography: Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers (resolution factor >1.5) .

Advanced: How can polymorphism affect the compound’s physicochemical properties, and how is it controlled?

Methodological Answer:
Polymorphs arise from variations in crystallization conditions (e.g., solvent, cooling rate).

  • Thermal analysis: DSC identifies polymorphic transitions (e.g., Form I melts at 145°C vs. Form II at 155°C) .
  • Control methods: Seeding with desired crystal forms or using antisolvents (e.g., hexane) during recrystallization .

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